molecular formula C11H8N4O3 B5242212 4-Nitro-N-pyrimidin-2-yl-benzamide CAS No. 6941-88-4

4-Nitro-N-pyrimidin-2-yl-benzamide

Cat. No.: B5242212
CAS No.: 6941-88-4
M. Wt: 244.21 g/mol
InChI Key: IKQWZJPNAKFNNO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Nitro-N-pyrimidin-2-yl-benzamide typically involves the reaction of 4-nitrobenzoic acid with pyrimidin-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4-Nitro-N-pyrimidin-2-yl-benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents. Common reagents for these reactions include nucleophiles like amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Mechanism of Action

The mechanism of action of 4-Nitro-N-pyrimidin-2-yl-benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways that bacteria use to communicate and form biofilms . This disruption can prevent the formation of biofilms and reduce bacterial resistance to antimicrobial agents. The compound may also interact with other molecular targets, such as enzymes or receptors, depending on its specific application.

Comparison with Similar Compounds

4-Nitro-N-pyrimidin-2-yl-benzamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its nitro group, which imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

4-nitro-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c16-10(14-11-12-6-1-7-13-11)8-2-4-9(5-3-8)15(17)18/h1-7H,(H,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQWZJPNAKFNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284531
Record name 4-Nitro-N-pyrimidin-2-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6941-88-4
Record name NSC37544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-N-pyrimidin-2-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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